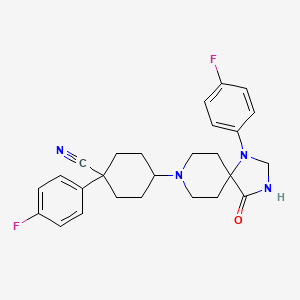
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(45)dec-8-yl)cyclohexanecarbonitrile is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile typically involves multi-step organic synthesis techniques. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl groups and the nitrile functionality. Common reagents and catalysts used in these reactions include organometallic reagents, fluorinating agents, and nitrile-forming reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- cis-1-(4-Fluorophenyl)-4-(1-(4-chlorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
- cis-1-(4-Fluorophenyl)-4-(1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile
Uniqueness
The uniqueness of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile is a complex organic molecule with potential biological applications. Its unique structural features, including the presence of fluorine and a triazaspiro framework, suggest interesting pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H28F2N4O, and it features a triazaspirodecane structure that may contribute to its biological activity. The incorporation of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies have focused on phospholipase D (PLD), which plays a crucial role in cell proliferation and survival under stress conditions . The inhibition of PLD has been linked to reduced cell growth in various cancer cell lines, suggesting that this compound may exhibit anti-cancer properties.
In Vitro Studies
In vitro studies have shown that related compounds can significantly inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231. For example, one study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 3.7 nM for PLD1-selective inhibitors . This suggests that this compound may have similar effects.
Case Study 1: Anticancer Activity
A study evaluated the effects of a series of triazaspiro compounds on MDA-MB-231 cells. The results indicated that treatment with these compounds led to increased apoptosis as measured by Caspase 3 and 7 activity. Specifically, a dose of 10 µM resulted in a threefold increase in apoptotic markers compared to controls . This highlights the potential of this compound as an anticancer agent.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that similar compounds exhibit high plasma protein binding (>97%) and favorable clearance rates (CL values around 60 mL/min/kg). These properties suggest that this compound could have suitable bioavailability for therapeutic applications .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C26H28F2N4O |
| IC50 (PLD1 Inhibition) | 3.7 nM |
| Plasma Protein Binding | >97% |
| Clearance Rate (CL) | ~60 mL/min/kg |
| Apoptotic Activity (Caspase 3/7) | 3-fold increase at 10 µM |
Properties
CAS No. |
80912-78-3 |
|---|---|
Molecular Formula |
C26H28F2N4O |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C26H28F2N4O/c27-20-3-1-19(2-4-20)25(17-29)11-9-22(10-12-25)31-15-13-26(14-16-31)24(33)30-18-32(26)23-7-5-21(28)6-8-23/h1-8,22H,9-16,18H2,(H,30,33) |
InChI Key |
OHTWIVZURSJMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCC3(CC2)C(=O)NCN3C4=CC=C(C=C4)F)(C#N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















